molecular formula C13H19N3O4 B1384374 tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate CAS No. 1138444-27-5

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

Cat. No. B1384374
M. Wt: 281.31 g/mol
InChI Key: IAGMVZRWLBZLLK-APSNUPSMSA-N
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Description

“tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate” is a chemical compound with the molecular formula C16H24N4O3 . It is related to tert-butyl carbamate, which has the molecular formula C5H11NO2 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate” can be represented by the InChI code: 1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-8H,9-10H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate” is 264.32 . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis

Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a compound related to tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate, is used in chemical synthesis. It plays a role in reactions like the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process is significant for the preparation of chiral compounds in organic chemistry (Storgaard & Ellman, 2009).

Intermediates in Drug Synthesis

Compounds similar to tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate are key intermediates in synthesizing biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is crucial in synthesizing omisertinib (AZD9291), a drug used in targeted cancer therapy (Zhao et al., 2017).

Biological Studies

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar to the compound , have been studied for their potential as N-(Boc)-protected nitrones in organic synthesis. This class of compounds shows promise in constructing building blocks for more complex organic molecules, which can be relevant in various biological and pharmacological research areas (Guinchard, Vallée, & Denis, 2005).

Metabolic Studies

Research on the metabolism of similar compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, in various species, including insects and mice, offers insights into the metabolic pathways and enzyme mechanisms involved in processing carbamate compounds. Such studies are essential for understanding the bioactivity and potential toxicity of these compounds in different organisms (Douch & Smith, 1971).

Safety And Hazards

This compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGMVZRWLBZLLK-APSNUPSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N\O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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